molecular formula C11H8Cl2N2 B1272923 2-Benzyl-4,6-dichloropyrimidine CAS No. 3740-82-7

2-Benzyl-4,6-dichloropyrimidine

Cat. No.: B1272923
CAS No.: 3740-82-7
M. Wt: 239.1 g/mol
InChI Key: ACEVCJQVGFNGAU-UHFFFAOYSA-N
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Description

2-Benzyl-4,6-dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of benzyl and dichloro substituents at positions 2, 4, and 6, respectively. It has a molecular formula of C11H8Cl2N2 and a molecular weight of 239.1 g/mol .

Biochemical Analysis

Biochemical Properties

2-Benzyl-4,6-dichloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets . This interaction prevents the absorption of vascular and blood cells, thereby supporting adenosine inhibition of thrombocytopenia . Additionally, this compound strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is crucial for decreasing pulmonary hypertension .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of enzymes involved in the cAMP signaling pathway, which is essential for regulating numerous cellular processes, including cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor for specific enzymes, such as cAMP-phosphodiesterase, by binding to their active sites and preventing their normal function . This inhibition leads to an increase in intracellular cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing pulmonary hypertension and preventing thrombocytopenia . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. For instance, the compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it can influence various cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,6-dichloropyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,6-dichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 2-Benzyl-4,6-diaminopyrimidine.

Scientific Research Applications

2-Benzyl-4,6-dichloropyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4,6-dichloropyrimidine is unique due to the presence of both benzyl and dichloro substituents, which confer distinct chemical and biological properties. The dichloro groups make it more reactive towards nucleophilic substitution, while the benzyl group enhances its lipophilicity and potential biological activity .

Properties

IUPAC Name

2-benzyl-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVCJQVGFNGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379480
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3740-82-7
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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